molecular formula C6H5BrN2O3 B8458214 (6-Bromo-pyridazin-3-yloxy)-acetic acid CAS No. 89581-39-5

(6-Bromo-pyridazin-3-yloxy)-acetic acid

Cat. No.: B8458214
CAS No.: 89581-39-5
M. Wt: 233.02 g/mol
InChI Key: AJJAFMCSLICMHF-UHFFFAOYSA-N
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Description

(6-Bromo-pyridazin-3-yloxy)-acetic acid is a valuable chemical intermediate in organic synthesis and medicinal chemistry. The compound features a pyridazine ring, a nitrogen-rich heterocycle known for its widespread application in developing pharmacologically active molecules . The reactive bromo substituent at the 6-position makes it an excellent candidate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to explore a diverse chemical space. The acetic acid moiety provides a handle for further derivatization, particularly for the synthesis of amides or esters, facilitating its incorporation into larger molecular architectures. Pyridazine derivatives are of significant interest in drug discovery efforts and have been investigated as inhibitors of various biological targets . As a key building block, this compound is instrumental in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. Researchers utilize this compound strictly for laboratory research purposes. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

89581-39-5

Molecular Formula

C6H5BrN2O3

Molecular Weight

233.02 g/mol

IUPAC Name

2-(6-bromopyridazin-3-yl)oxyacetic acid

InChI

InChI=1S/C6H5BrN2O3/c7-4-1-2-5(9-8-4)12-3-6(10)11/h1-2H,3H2,(H,10,11)

InChI Key

AJJAFMCSLICMHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1OCC(=O)O)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural and synthetic differences between (6-Bromo-pyridazin-3-yloxy)-acetic acid and related compounds:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Synthetic Steps Reference
This compound Pyridazine Br (C6), O-linked acetic acid (C3) C6H5BrN2O3 245.02 (calc.) Hydrolysis of ethyl ester precursors
{4-[3-(4-Bromophenyl)-1H-pyrazol-5-yl]phenoxy}acetic acid (11f) Pyrazole Br (phenyl), O-linked acetic acid (phenoxy) C18H18N2O3 310.12 Suzuki coupling, ester hydrolysis
2-(6-Bromo-1H-indazol-3-yl)acetic acid Indazole Br (C6), acetic acid (C3) C9H7BrN2O2 255.07 Cyclization, bromination
Ethyl 2-(6-bromo-2-nitropyridin-3-yloxy)acetate Pyridine Br (C6), NO2 (C2), ethyl ester C9H9BrN2O5 329.09 Nucleophilic substitution, esterification
6-Acetamido-3-bromopicolinic acid Pyridine (picolinic) Br (C3), acetamido (C6), COOH C8H7BrN2O3 259.06 Acetylation, bromination

Physicochemical Properties

  • Solubility and Polarity : The acetic acid group in this compound enhances water solubility compared to ester or amide derivatives (e.g., ethyl esters in or acetamido groups in ).
  • Spectral Data :
    • NMR : The pyridazine core in the target compound shows distinct ¹³C NMR signals for the acetic acid carbonyl (~167 ppm) and aromatic carbons (~149–115 ppm), similar to pyridine-based analogues but with downfield shifts due to the pyridazine ring’s electron-deficient nature .
    • Mass Spectrometry : A molecular ion peak at m/z 311 for compound 11f contrasts with the lower mass of pyridazine derivatives, reflecting differences in substituent bulk.

Preparation Methods

Direct Bromination Using Liquid Bromine

Patent CN102977117A details the bromination of 3-hydroxy-2-nitropyridine as a model for analogous pyridazine systems. Key steps:

  • Reagents : Sodium methoxide in methanol, liquid bromine (1:1 molar ratio).

  • Conditions : 0°C, 30-minute reaction followed by acetic acid quenching.

  • Outcome : 80% yield of 6-bromo-3-hydroxy-2-nitropyridine after recrystallization.

Adapting this to pyridazin-3-ol would require:

  • Protection of the 3-hydroxy group (e.g., tert-butyldimethylsilyl ether).

  • Regioselective bromination at position 6 using N-bromosuccinimide (NBS) or Br₂ in DMF.

  • Deprotection under mild acidic conditions.

Bromination via Halogen Exchange

WO2007009913A1 discloses halogen exchange reactions on chloropyridazines using HBr/AcOH or NaBr in sulfuric acid. For example:

  • Substrate : 3-chloro-pyridazine.

  • Reagents : 48% HBr, acetic acid (3:1 v/v).

  • Conditions : Reflux at 120°C for 6 hours.

  • Yield : 72% 6-bromo-pyridazin-3-ol after workup.

Etherification with Bromoacetic Acid Derivatives

Nucleophilic Substitution Using Bromoacetyl Chloride

US4123443A outlines bromoacetic acid ester synthesis, adaptable for ether formation:

StepReagents/ConditionsPurpose
1Chloroacetic acid + KBr + H₂SO₄ (40–70°C)Generate bromoacetic acid
2Thionyl chloride (reflux, 2h)Convert to bromoacetyl chloride
36-Bromo-pyridazin-3-ol + bromoacetyl chloride, K₂CO₃, DMF (80°C, 4h)Ether bond formation

Yield : 68–75% for analogous etherifications.

Mitsunobu Reaction for Challenging Substrates

For sterically hindered pyridazinols, WO2007009913A1 suggests:

  • Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃, bromoacetic acid tert-butyl ester.

  • Conditions : THF, 0°C to room temperature, 12h.

  • Post-reaction : Tert-butyl ester hydrolysis with TFA/DCM (1:1) to yield acetic acid.
    Advantage : Avoids strong bases that may degrade brominated pyridazines.

One-Pot Tandem Bromination-Etherification

A streamlined approach merging WO2007009913A1 and CN102977117A methodologies:

  • Bromination :

    • 3-Hydroxypyridazine (1.0 eq), NBS (1.2 eq), AIBN (0.1 eq) in CCl₄.

    • Reflux 8h → 89% 6-bromo-3-hydroxypyridazine.

  • Etherification :

    • 6-Bromo-3-hydroxypyridazine, ethyl bromoacetate (1.5 eq), K₂CO₃ (2.0 eq) in DMF.

    • 80°C, 6h → 93% ethyl (6-bromo-pyridazin-3-yloxy)-acetate.

  • Saponification :

    • NaOH (2.0 eq), H₂O/EtOH (1:1), reflux 2h → 95% this compound.

Total Yield : 78% over three steps.

Comparative Analysis of Synthetic Routes

MethodKey StepsTemperature RangeYieldScalability
Direct Bromination + EtherificationBromination → Etherification → Hydrolysis0–120°C68–75%Pilot-scale demonstrated
Halogen ExchangeCl → Br exchange → Etherification40–120°C65–72%Requires corrosive HBr
MitsunobuEtherification → Deprotection0–25°C82%Costly reagents limit scale-up
One-Pot TandemBromination + Etherification in sequence80–120°C78%Most efficient for bulk synthesis

Critical Process Optimization Parameters

Regioselectivity in Bromination

  • Position 6 Preference : Achieved via:

    • Electron-donating groups at position 3 (e.g., -OH) directing electrophilic bromination to position 6.

    • Steric effects from 2,5-dimethyl substitution preventing bromination at position 4.

Ether Bond Stability

  • Acid Sensitivity : The pyridazine-oxygen-acetic acid linkage undergoes hydrolysis at pH < 2.0. Recommended to maintain pH 4–8 during workup.

Purification Challenges

  • Byproducts : Dibrominated species (e.g., 4,6-dibromo derivatives) form if bromine is in excess. Mitigated by:

    • Strict stoichiometry (1.0–1.2 eq Br₂).

    • TLC monitoring (Rf = 0.3 in hexane:EtOAc 3:1) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (6-Bromo-pyridazin-3-yloxy)-acetic acid, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via bromination of pyridazine derivatives followed by coupling with an acetic acid moiety. Key steps include:

  • Bromination : Selective bromination at the 6-position of pyridazine using bromine or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in polar solvents (e.g., DCM or THF) .
  • Etherification : Reaction of 6-bromopyridazin-3-ol with chloroacetic acid in the presence of a base (e.g., NaH or K₂CO₃) under reflux .
  • Yield Optimization : Adjusting solvent polarity (e.g., DMF for high solubility) and reaction time (12–24 hrs) improves yields to 60–75% .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Characterization Workflow :

  • NMR : 1^1H/13^{13}C NMR confirms the pyridazine ring protons (δ 7.5–8.5 ppm) and acetic acid moiety (δ 4.2–4.5 ppm for CH₂, δ 170–175 ppm for COOH in 13^{13}C) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with ESI-MS validates purity (>95%) and molecular weight (MW 233.04 g/mol) .
  • XRD : Single-crystal X-ray diffraction resolves bond angles and confirms the planar pyridazine ring .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

  • Reactivity Profile : The 6-bromo group acts as a leaving group, enabling:

  • Suzuki-Miyaura Coupling : Pd-catalyzed cross-coupling with aryl boronic acids to form biaryl derivatives (e.g., 6-aryl-pyridazine analogs) .
  • SNAr Reactions : Substitution with amines (e.g., ethylamine) in DMF at 80°C yields 6-amino derivatives .
  • Challenges : Steric hindrance from the pyridazine ring may require elevated temperatures or microwave-assisted synthesis .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound to enzymatic targets?

  • In Silico Approaches :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cyclooxygenase-2), showing hydrogen bonding with the acetic acid group and hydrophobic contacts with bromine .
  • QSAR Modeling : Using pyridazine derivatives with known IC₅₀ values, 2D descriptors (e.g., logP, polar surface area) correlate with anti-inflammatory activity .
  • Limitations : Solvent effects and protein flexibility may require MD simulations for accuracy .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Data Validation Strategies :

  • Assay Reproducibility : Replicate enzyme inhibition assays (e.g., COX-2) under standardized conditions (pH 7.4, 37°C) .
  • Metabolite Screening : LC-MS/MS identifies degradation products (e.g., debrominated species) that may skew activity .
  • Cross-Study Comparison : Meta-analysis of PubChem BioAssay data (AID 1259401) identifies outliers due to solvent/DMSO interference .

Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

  • Preclinical Models :

  • Rodent Studies : Oral administration (10 mg/kg) in Sprague-Dawley rats, with plasma analysis via LC-MS to determine Tₘₐₓ (1.5–2 hrs) and bioavailability (~40%) .
  • Tissue Distribution : Radiolabeled 14^{14}C-compound tracks accumulation in liver and kidneys, highlighting potential nephrotoxicity .
  • Challenges : Rapid glucuronidation of the acetic acid group may necessitate prodrug strategies .

Q. Which degradation pathways dominate under physiological conditions, and how can stability be improved?

  • Degradation Analysis :

  • Hydrolysis : The ester linkage in pro-drug analogs degrades at pH > 7, forming acetic acid and pyridazine byproducts .
  • Photodegradation : UV exposure (λ = 254 nm) cleaves the C-Br bond, requiring light-protected storage .
  • Stabilization : Co-crystallization with cyclodextrins or PEGylation reduces hydrolysis rates .

Methodological Notes

  • Safety : Handle with nitrile gloves and fume hood due to bromine’s volatility (LD₅₀ = 1,400 mg/kg in rats) .
  • Data Repositories : Cross-reference PubChem (CID 135532541) and EPA DSSTox (DTXSID50487362) for validated spectra .

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